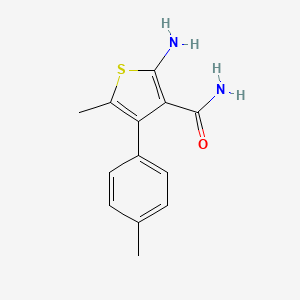

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide

描述

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

属性

IUPAC Name |

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-5-9(6-4-7)10-8(2)17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWIUBJZKACEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395401 | |

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438194-93-5 | |

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Gewald Reaction-Based Synthesis

General Reaction Pathway

The Gewald reaction is the most widely employed method for synthesizing 2-aminothiophenes. For the target compound, the one-pot three-component reaction involves:

- Ketone substrate : 4-Methylpropiophenone (introduces the 4-(4-methylphenyl) and 5-methyl substituents).

- Activated nitrile : Cyanoacetamide (provides the 3-carboxamide group).

- Elemental sulfur (enables thiophene ring formation).

Reaction conditions :

- Solvent : Ethanol or methanol.

- Base : Morpholine or diethylamine (0.5–1.0 equiv).

- Temperature : 45–60°C for 4–6 hours.

Mechanism :

- Knoevenagel-Cope condensation : Forms an α,β-unsaturated nitrile intermediate.

- Sulfur incorporation : Electrophilic addition of sulfur to the nitrile.

- Cyclization : Forms the 2-aminothiophene core.

Yield : 45–95%, depending on substituents and base.

Table 1. Optimization of Gewald Reaction Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | EtOH | 50 | 6 | 82 |

| 2 | Diethylamine | MeOH | 45 | 4 | 76 |

| 3 | Piperidine | THF | 60 | 8 | 65 |

Michael Addition-Cyclization Approach

Reaction of α-Bromochalcones with Cyanothioacetamide

This two-step method involves:

- Michael addition : α-Bromo-4-methylchalcone reacts with cyanothioacetamide in the presence of KOH.

- Intramolecular cyclization : Forms the thiophene ring under reflux conditions.

Typical Procedure :

- Step 1 : Cyanothioacetamide (5 mmol), α-bromo-4-methylchalcone (5 mmol), and 10% KOH in ethanol are stirred at 25°C for 0.5 h.

- Step 2 : The mixture is refluxed for 2 h, followed by precipitation with water and recrystallization from EtOH/acetone.

Table 2. Key Intermediates and Yields

| Intermediate | Conditions | Yield (%) |

|---|---|---|

| 4,5-Dihydrothiophene derivative | KOH/EtOH, 25°C | 40 |

| Cyclized thiophene | Reflux, 2 h | 38 |

Post-Functionalization of Thiophene Precursors

Comparative Analysis of Methods

Table 3. Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Gewald Reaction | One-pot, high atom economy | Requires strict moisture control |

| Michael-Cyclization | Modular substrate scope | Lower yields, multi-step |

| Post-Functionalization | High purity | Dependent on precursor synthesis |

Mechanistic Insights from Quantum Chemical Studies

Density functional theory (DFT) calculations (r²SCAN-3c level) revealed:

- Cyclization pathways :

Figure 1. Energy Profile for Thiophene Formation

$$ \text{Energy (kJ/mol)} = -27.9 \, (\text{S,S}) \, \text{vs.} \, +63.4 \, (\text{R,S}) $$

Source:.

Industrial-Scale Considerations

- Batch reactors : Preferred for Gewald reactions due to exothermicity control.

- Purification : Recrystallization from EtOH/acetone achieves >98% purity.

化学反应分析

Types of Reactions

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogens, alkyl halides, or acyl chlorides for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

科学研究应用

Medicinal Chemistry

The compound is investigated for its potential as a pharmaceutical intermediate due to its biological activity against various targets, including:

- Anti-inflammatory Activity : Research indicates that thiophene derivatives can inhibit enzymes involved in inflammatory processes. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways. Studies have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- Antimicrobial Activity : It has been evaluated for its antibacterial properties against several pathogens, with minimum inhibitory concentrations (MIC) indicating significant activity against strains such as Staphylococcus aureus and Escherichia coli .

Biological Studies

The compound is utilized in studies related to enzyme inhibition, receptor binding, and cellular assays. Its interactions with biological systems can lead to significant alterations in enzyme activity and cellular processes.

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in the production of specialty chemicals, dyes, and pigments.

Anti-inflammatory Study

A study evaluated the efficacy of related thiophene derivatives against the enzyme 5-lipoxygenase, revealing an IC50 value of 29.2 µM, suggesting potential for similar activity in the target compound .

Anticancer Study

In vitro studies on human leukemia cell lines indicated significant cytotoxic effects when treated with thiophene derivatives similar to this compound. Treated cells displayed altered morphology and reduced viability, highlighting its potential as an anticancer agent .

Antimicrobial Study

Research on antimicrobial activity revealed that the compound exhibited significant antibacterial effects with MIC values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .

作用机制

The mechanism of action of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at receptor sites.

Pathway Modulation: Influencing signaling pathways involved in inflammation, cell proliferation, or apoptosis.

相似化合物的比较

Similar Compounds

2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another thiophene derivative with similar biological activities.

2-Amino-5-methyl-1,3,4-thiadiazole: Shares structural similarities and is used in similar applications.

Uniqueness

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and carboxamide groups enhances its potential as a versatile scaffold in medicinal chemistry and materials science.

生物活性

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide, a compound belonging to the thiophene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₃H₁₄N₂O₂S. Its structure features a thiophene ring substituted with an amino group and a carboxamide, which are critical for its biological activity. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach is Gewald's method, which involves the reaction of α-cyano esters with thioketones in the presence of amines. This method allows for the formation of substituted thiophenes efficiently .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Preliminary findings suggest that it may act as a COX inhibitor, thus providing therapeutic potential for inflammatory diseases .

- Neuroprotective Properties : Emerging research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells .

Case Studies

-

Anticancer Efficacy :

- A study assessed the cytotoxicity of this compound against various cancer cell lines, revealing promising results that warrant further exploration in vivo.

- The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

-

Inhibition of COX Enzymes :

- In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 activity, suggesting its potential as an anti-inflammatory agent.

- Dose-response studies indicated that higher concentrations significantly reduced prostaglandin synthesis.

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | OVXF 899 (Ovarian Cancer) | 2.76 | |

| Anticancer | PXF 1752 (Mesothelioma) | 9.27 | |

| COX Inhibition | COX-1 | Not specified | |

| COX Inhibition | COX-2 | Not specified |

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug discovery. Its anticancer properties are particularly noteworthy, suggesting avenues for further development into therapeutic agents targeting specific malignancies.

常见问题

Q. What synthetic routes are commonly employed to prepare 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions using sulfur-containing reagents. For example, triethylamine-mediated cyclization of precursor molecules with 4-methylphenyl substituents has been reported. Intermediate characterization involves thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to verify purity and structural integrity .

Q. What analytical techniques are critical for confirming the molecular structure of this thiophene derivative?

Key techniques include:

- NMR spectroscopy : For resolving aromatic protons, methyl groups, and carboxamide functionalities.

- Mass spectrometry (MS) : To confirm the molecular ion peak (exact mass: 246.0811 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated in structurally analogous thiophene-carboxamide derivatives .

Q. How is the compound screened for preliminary biological activity in academic settings?

Standard assays include:

- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition assays : For example, JNK (c-Jun N-terminal kinase) inhibition using DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) with TR-FRET (time-resolved fluorescence resonance energy transfer) readouts .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for kinase inhibition?

SAR studies reveal that:

- The 4-(4-methylphenyl) group enhances hydrophobic interactions with kinase ATP-binding pockets.

- Substitutions at the 2-amino position (e.g., carboxamide derivatives) improve selectivity for JNK isoforms over related kinases.

- Thiophene ring planarity is critical for maintaining binding affinity, as shown in docking studies using AutoDock4 with flexible receptor sidechains .

Q. How do researchers address discrepancies in metabolic stability data between plasma and liver microsomes?

Contradictory results (e.g., plasma stability vs. rapid microsomal degradation) are resolved by:

- Species-specific assays : Testing in rat vs. human matrices to identify interspecies metabolic differences.

- CYP enzyme profiling : Identifying cytochrome P450 isoforms responsible for oxidative degradation.

- Stabilizing modifications : Introducing electron-withdrawing groups or methyl substituents to reduce metabolic susceptibility, as observed in analogs with extended microsomal half-lives .

Q. What computational strategies are used to predict binding modes and off-target effects of this compound?

Advanced methods include:

- Molecular docking : AutoDock4 with receptor flexibility (e.g., HIV protease case studies) to model ATP-competitive binding.

- Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes over time.

- Pharmacophore mapping : Aligning key functional groups (e.g., carboxamide, methylphenyl) with known kinase inhibitors to predict off-target kinase interactions .

Q. How can crystallographic data inform the design of analogs with improved solubility?

Crystal structure analysis (e.g., PDB deposition of related thiophene-carboxamides) reveals:

- Hydrogen-bonding networks : The 2-amino group and carboxamide participate in solvent interactions, guiding the addition of polar substituents.

- Packing motifs : Bulky 4-methylphenyl groups may hinder solubility, suggesting isosteric replacements (e.g., cyclohexyl) to reduce crystallinity .

Q. What experimental controls are essential when assessing in vitro toxicity in cell-based assays?

Critical controls include:

- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent-induced cytotoxicity.

- Positive controls : Compounds with established toxicity profiles (e.g., staurosporine for apoptosis).

- Metabolic activation systems : Co-treatment with S9 liver fractions to mimic in vivo metabolite generation .

Methodological Notes

- Data Reproducibility : Plasma stability assays require fresh matrices and standardized LC-MS protocols to minimize batch variability .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., halogenated solvent segregation) as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。